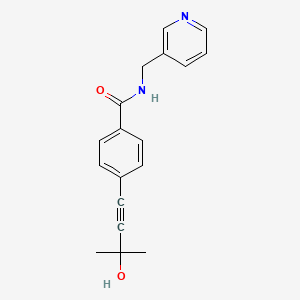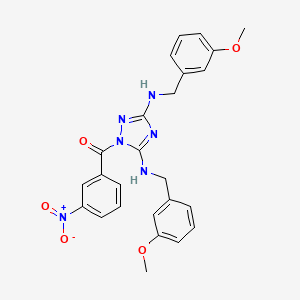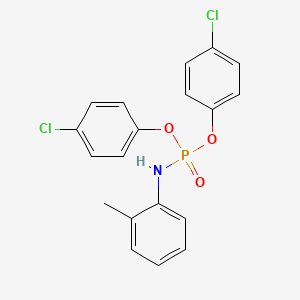
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide, also known as HMB, is a compound that has gained increasing attention in the scientific community due to its potential applications in various fields. HMB is a derivative of the amino acid leucine and is naturally produced in the body during the metabolism of leucine.
Applications De Recherche Scientifique
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide has been studied for its potential applications in various fields, including sports nutrition, muscle wasting diseases, and cancer. In sports nutrition, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide has been shown to improve muscle strength, muscle mass, and exercise performance. In muscle wasting diseases such as cancer cachexia, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide has been shown to improve muscle mass and function. In cancer, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide has been studied for its potential anti-cancer effects.
Mécanisme D'action
The exact mechanism of action of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it is believed that 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide works by activating the mTOR pathway, which is involved in protein synthesis and muscle growth. 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide also has anti-inflammatory effects, which may contribute to its muscle-building effects.
Biochemical and Physiological Effects:
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects. In muscle cells, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide increases protein synthesis and decreases protein breakdown, leading to increased muscle mass. 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide also has anti-inflammatory effects, which may contribute to its muscle-building effects. In cancer cells, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit cell growth and induce cell death.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide is also readily available for purchase from chemical suppliers. However, one limitation of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide research is that it can be expensive to use in large quantities, which may limit its use in certain experiments.
Orientations Futures
For 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide research include exploring its potential anti-cancer effects, studying its effects on muscle function in older adults, and fully understanding its mechanism of action.
Méthodes De Synthèse
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide can be synthesized through a multistep process starting from leucine. The first step involves the conversion of leucine to α-ketoisocaproic acid (KIC) through transamination. KIC is then converted to α-hydroxyisocaproic acid (HICA) through reduction. HICA is then reacted with acetylene to form 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide.
Propriétés
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-18(2,22)10-9-14-5-7-16(8-6-14)17(21)20-13-15-4-3-11-19-12-15/h3-8,11-12,22H,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBINXAHBTHGQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,3-dihydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5226649.png)

![ethyl 4-[4-(3-bromobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5226662.png)
![2-{2-[4-(3-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5226672.png)
![4-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5226673.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5226680.png)
![8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one](/img/structure/B5226685.png)

![N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide](/img/structure/B5226706.png)
![3-({[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226714.png)
![3-(4-chlorophenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226718.png)
![(4-(2-chlorobenzyl)-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5226722.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5226734.png)